3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride
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Overview
Description
3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with an aminomethylating agent, followed by the introduction of a hydroxyl group through oxidation or substitution reactions. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the cyclization and functionalization processes.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylic acid to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)cyclobutane-1-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-Hydroxycyclobutane-1-carboxylic acid: Lacks the aminomethyl group, which may influence its chemical properties and applications.
Cyclobutane-1,3-dicarboxylic acid: Contains two carboxylic acid groups, which can lead to different reactivity and uses.
Uniqueness
3-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclobutane ring
Properties
IUPAC Name |
3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-6(10)1-4(2-6)5(8)9;/h4,10H,1-3,7H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKKOESOFHPYKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)O)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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